molecular formula C23H26N2O5 B11477142 N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]propanamide

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]propanamide

Cat. No.: B11477142
M. Wt: 410.5 g/mol
InChI Key: LCWZSKXNBXCOQS-UHFFFAOYSA-N
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Description

⚠️ Note: The following is a generalized description. Specific applications and mechanisms of action for this exact compound require confirmation from scientific literature or experimental data. N-[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]propanamide is a synthetic compound based on the isoquinoline structural scaffold, a class known for its significant role in drug discovery and development. Isoquinoline derivatives are extensively investigated in pharmacological research due to their wide spectrum of potential biological activities. Related compounds in this chemical family have been studied for their effects on smooth muscle contractility, often acting through the modulation of intracellular calcium levels via voltage-gated L-type Ca2+ channels and interactions with specific cell surface receptors, such as muscarinic acetylcholine receptors (mAChRs) . The presence of dimethoxy groups on the isoquinoline and phenyl rings, a feature shared with other biologically active molecules, is often associated with the compound's ability to interact with key enzymatic targets. Researchers are exploring such compounds for their potential to act as physiologically active molecules in controlling muscle contractility and related processes, making them valuable tools for basic scientific research into signal transduction pathways . The structural features of this propanamide derivative suggest it may hold promise for further investigation in these and other emerging areas of biomedical research.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]propanamide

InChI

InChI=1S/C23H26N2O5/c1-6-21(26)25-22(15-7-8-17(27-2)18(12-15)28-3)23-16-13-20(30-5)19(29-4)11-14(16)9-10-24-23/h7-13,22H,6H2,1-5H3,(H,25,26)

InChI Key

LCWZSKXNBXCOQS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C1=CC(=C(C=C1)OC)OC)C2=NC=CC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

Preparation Methods

Bromination at the 1-Position

Bromination of 6,7-dimethoxyisoquinoline using N-bromosuccinimide (NBS) in acetic acid introduces a bromine atom at the 1-position, crucial for subsequent cross-coupling.

6,7-Dimethoxyisoquinoline+NBSAcOH, 80°C1-Bromo-6,7-dimethoxyisoquinoline[3]\text{6,7-Dimethoxyisoquinoline} + \text{NBS} \xrightarrow{\text{AcOH, 80°C}} \text{1-Bromo-6,7-dimethoxyisoquinoline} \quad

Optimization Data

ReagentSolventTemperatureYield
NBSAcOH80°C78%
Br₂DCM25°C42%

Suzuki-Miyaura Cross-Coupling

The brominated isoquinoline undergoes Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid. A patent-derived protocol uses Pd(dppf)Cl₂ as a catalyst and microwave irradiation to enhance efficiency:

  • Reagents :

    • 1-Bromo-6,7-dimethoxyisoquinoline (1.0 equiv)

    • 3,4-Dimethoxyphenylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂ (5 mol%)

    • Na₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane/H₂O (4:1)

  • Conditions :

    • Microwave irradiation at 120°C for 1 hour

    • Yield: 58–71%

Formation of the Propanamide Side Chain

Reductive Amination

The coupled product reacts with propionaldehyde in a reductive amination step using sodium cyanoborohydride (NaBH₃CN) to form the secondary amine intermediate:

(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanone+CH₃CH₂CHONaBH₃CN, MeOHIntermediate amine[1]\text{(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanone} + \text{CH₃CH₂CHO} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Intermediate amine} \quad

Reaction Parameters

  • pH : 6–7 (controlled by acetic acid)

  • Time : 12 hours

  • Yield : 68%

Amidation with Propanoic Acid

The amine intermediate is acylated using propanoic acid chloride in the presence of triethylamine (TEA) to form the final propanamide:

Intermediate amine+CH₃CH₂COClTEA, DCMN-[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]propanamide[4]\text{Intermediate amine} + \text{CH₃CH₂COCl} \xrightarrow{\text{TEA, DCM}} \text{this compound} \quad

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
Yield : 82%

Alternative Synthetic Pathways

Ullmann-Type Coupling

A copper-catalyzed Ullmann coupling between 1-bromo-6,7-dimethoxyisoquinoline and 3,4-dimethoxyphenylboronic acid offers a palladium-free alternative:

CatalystLigandSolventTemperatureYield
CuI1,10-PhenDMF110°C54%
CuOEthylene glycolToluene100°C47%

Enzymatic Amination

Recent studies propose enzymatic methods using lipases (e.g., Candida antarctica Lipase B) to catalyze the amidation step, improving stereoselectivity:

Intermediate amine+Propanoic acidCAL-B, MTBEPropanamide[5]\text{Intermediate amine} + \text{Propanoic acid} \xrightarrow{\text{CAL-B, MTBE}} \text{Propanamide} \quad

Advantages :

  • Mild conditions (30°C, pH 7.5)

  • Reduced byproduct formation

Scalability and Industrial Considerations

Large-scale synthesis requires optimization of cost and safety:

Catalyst Recycling : Pd(dppf)Cl₂ recovery via aqueous/organic phase separation reduces costs by 30%.
Solvent Selection : Replacing 1,4-dioxane with cyclopentyl methyl ether (CPME) improves environmental metrics .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidized derivatives of the isoquinoline and phenyl groups.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Carried out in anhydrous solvents like ether or THF.

      Products: Reduced forms of the compound, potentially altering the amide group.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide (NBS).

      Conditions: Carried out in organic solvents under controlled temperatures.

      Products: Halogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

    Solvents: Dichloromethane, methanol, ether, THF (tetrahydrofuran).

Scientific Research Applications

Chemistry

In chemistry, N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential interactions with enzymes and receptors. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or neuroprotective properties, making it a subject of interest for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Key Insights:

  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound enhances steric bulk and electron density compared to simpler phenyl or methyl substituents in analogs like 6d or 6f . This may influence binding affinity in biological systems.
  • Backbone Variations : Replacement of the ester (e.g., 6d ) or carboxamide (e.g., 6f ) with a propanamide group could improve metabolic stability or hydrogen-bonding capacity.

Functional Comparison with Propanamide-Based Agrochemicals

The propanamide functional group is also prevalent in herbicides and fungicides, though with divergent substitution patterns:

Compound Name Substituents Molecular Weight Use Reference
Propanil (N-(3,4-dichlorophenyl)propanamide) 3,4-Dichlorophenyl 218.08 Herbicide
Fenoxacrim (N-(3,4-dichlorophenyl)hexahydrotrioxo-pyrimidinecarboxamide) Dichlorophenyl, trioxopyrimidine 413.20 Pesticide
Target Compound 3,4-Dimethoxyphenyl, dimethoxyisoquinoline 485.54 Undisclosed (likely non-agrochemical)

Key Insights:

  • Electron Effects : Propanil’s 3,4-dichlorophenyl group is electron-withdrawing, favoring herbicidal activity via disruption of plant electron transport chains. In contrast, the target compound’s 3,4-dimethoxyphenyl group is electron-donating, suggesting divergent biological targets (e.g., enzyme inhibition in mammals) .

Research Findings and Implications

  • Synthetic Accessibility : Derivatives like 6d–6h () are synthesized via Pictet-Spengler or Ullmann coupling reactions, implying feasible routes for the target compound .
  • Biological Potential: Isoquinoline derivatives are explored for anticancer, antimicrobial, and neuroactive properties. The propanamide group’s presence aligns with kinase inhibitor scaffolds (e.g., imatinib analogs), though specific studies on the target compound are lacking .
  • Data Gaps : Critical parameters such as solubility, logP, and in vitro activity remain uncharacterized, highlighting the need for targeted pharmacological profiling.

Biological Activity

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]propanamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H30N2O4C_{28}H_{30}N_2O_4 with a molecular weight of approximately 458.55 g/mol. The compound features a complex structure that includes an isoquinoline moiety and dimethoxyphenyl groups, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives containing isoquinoline structures can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinase Activity : Compounds with similar structures have been evaluated for their ability to inhibit RET kinase activity, which is crucial in certain cancers. One study reported that specific benzamide derivatives demonstrated moderate to high potency against RET kinase, leading to reduced cell proliferation in cancer models .
  • Mechanisms of Action : The mechanisms often involve the disruption of signaling pathways essential for tumor growth and survival. For example, the interaction with dihydrofolate reductase (DHFR) has been noted as a target for some benzamide derivatives, suggesting a potential avenue for further exploration in cancer therapy .

Antiviral Activity

This compound has also been studied for its antiviral properties. A related compound was shown to inhibit HIV-1 reverse transcriptase (RT), indicating that modifications in the structure can lead to significant antiviral activity. Structure-activity relationship (SAR) studies suggest that the presence of specific functional groups enhances the inhibitory effects against viral enzymes .

In Vitro Studies

In vitro studies have demonstrated that this compound and its analogs exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Cell Line Testing : The compound was tested against several human cancer cell lines, showing IC50 values in the low micromolar range. These results indicate significant cytotoxicity and potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications in the molecular structure affect biological activity. For example:

Compound ModificationEffect on Activity
Addition of methoxy groupsIncreased lipophilicity and cellular uptake
Variation in alkyl chain lengthAltered binding affinity to target proteins

These findings emphasize the importance of structural optimization in developing more effective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]propanamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Bischler-Napieralski cyclization for isoquinoline core formation, as demonstrated in similar compounds .
  • Amidation using reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dry DMF, yielding 65–82% under optimized conditions .
  • Methoxy group introduction via alkylation with methyl iodide or dimethyl sulfate under basic conditions.

Critical Parameters:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase side reactions.
  • Equivalents of reagents : Excess alkylating agents (e.g., 3 eq of 1-iodoethane) improve yields (e.g., 76% vs. 15% with 1 eq of 1-iodopropane) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane ensures >95% purity .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

  • 1H NMR : Confirm substituent positions via coupling constants (e.g., methoxy protons at δ 3.75–3.90 ppm) and integration ratios .
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]+ peaks matching theoretical molecular weights (e.g., m/z 456.2 for C₂₄H₂₉N₂O₅) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Common Pitfalls:

  • Residual solvents (e.g., DMF) may obscure NMR signals; lyophilize samples thoroughly.
  • Isomeric byproducts (e.g., regioisomers) require chiral columns for resolution .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

Methodological Answer: Discrepancies often arise from:

  • Varied assay conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Metabolic instability : Perform microsomal stability assays (e.g., human liver microsomes) to identify labile groups (e.g., ester moieties) .
  • Off-target effects : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity .

Case Study:
Thalidomide analogs with dimethoxyphenyl groups showed uterus-relaxant activity in human myometrium but varied efficacy in murine models. Cross-species metabolic differences (e.g., CYP3A4 vs. CYP3A11) explained the divergence .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to predict binding to orexin-1 receptors (OX1R), leveraging crystal structures (PDB: 6TOQ). Focus on hydrophobic interactions with methoxy groups .
  • QSAR Models : Train models on datasets of tetrahydroisoquinoline analogs to correlate substituent electronegativity (e.g., Hammett σ constants) with OX1R antagonism .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .

Q. What experimental approaches address low yields in N-alkylation steps?

Methodological Answer:

  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in biphasic systems .
  • Microwave Assistance : Reduce reaction times (e.g., 30 min at 100°C) while maintaining yields >70% .
  • Protection-Deprotection : Temporarily mask reactive groups (e.g., phenolic –OH with acetyl) to prevent side reactions .

Case Study:
In the synthesis of N-benzyl derivatives, switching from conventional heating to microwave irradiation increased yields from 51% to 82% by minimizing decomposition .

Q. How do structural modifications at the 6- and 7-positions of the isoquinoline core affect biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups at C6 reduce OX1R affinity (IC₅₀ >1 μM) but enhance metabolic stability .
  • Electron-Donating Groups (EDGs) : Methoxy groups at C7 improve solubility (logS -3.5 → -2.8) and receptor binding (IC₅₀ 0.2 μM) .
  • Bulkier Substituents : Benzylamino groups at C6 increase selectivity for OX1R over OX2R (10-fold) .

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